![molecular formula C20H20N6OS B5650398 2-({3-[1-(1,3-thiazol-4-ylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}carbonyl)imidazo[1,2-a]pyridine](/img/structure/B5650398.png)

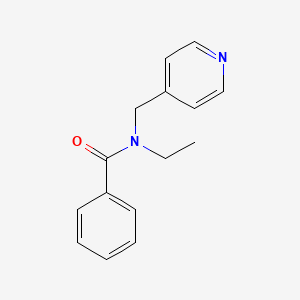

2-({3-[1-(1,3-thiazol-4-ylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}carbonyl)imidazo[1,2-a]pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines can be achieved through novel transition-metal-free three-component reactions, allowing for the efficient formation of C-N, C-O, and C-S bonds from ynals, pyridin-2-amines, and alcohols or thiols, indicating a potential pathway for the synthesis of the specified compound through similar methodologies (Cao et al., 2014). Additionally, the Cu-catalyzed synthesis of 3-formyl imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine further highlights the versatility in creating imidazo[1,2-a]pyridine derivatives, which could be adapted for the target compound (Rao et al., 2017).

Molecular Structure Analysis

The molecular structure of similar imidazo[1,2-a]pyridine compounds showcases a high degree of planarity and conjugation, which is indicative of potential stability and electronic properties suitable for various chemical applications. For instance, the crystal structure of related compounds, such as (E)-2-Phenyl-N-(thiophen-2-ylmethylidene)imidazo[1,2-a]pyridin-3-amine, demonstrates slight inclinations between molecules, contributing to its solid-state properties (Elaatiaoui et al., 2016).

Chemical Reactions and Properties

Imidazo[1,2-a]pyridines participate in a variety of chemical reactions, reflecting their reactivity and functional group compatibility. The synthesis pathways often involve cascade reactions, carbene transformations, or C-H functionalizations, highlighting the molecule's versatility in chemical synthesis and modification processes (Yu et al., 2018).

Physical Properties Analysis

Imidazo[1,2-a]pyridines exhibit notable physical properties, such as fluorescence, which can be tailored through structural modifications. Specific derivatives have been identified as efficient fluorescent probes for ions in both acetonitrile and buffered aqueous solutions, suggesting potential applications in sensing technologies (Shao et al., 2011).

Chemical Properties Analysis

The chemical properties of imidazo[1,2-a]pyridines, such as their stability and reactivity towards various reagents, make them valuable in the synthesis of complex molecules. Their ability to undergo excited state intramolecular proton transfer (ESIPT) exemplifies the unique photophysical properties that can be leveraged in the design of advanced materials and chemical sensors (Stasyuk et al., 2012).

properties

IUPAC Name |

imidazo[1,2-a]pyridin-2-yl-[3-[1-(1,3-thiazol-4-ylmethyl)imidazol-2-yl]piperidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N6OS/c27-20(17-12-24-7-2-1-5-18(24)23-17)26-8-3-4-15(10-26)19-21-6-9-25(19)11-16-13-28-14-22-16/h1-2,5-7,9,12-15H,3-4,8,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWEDPNUBEMGUSM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2=CN3C=CC=CC3=N2)C4=NC=CN4CC5=CSC=N5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N6OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-({3-[1-(1,3-thiazol-4-ylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}carbonyl)imidazo[1,2-a]pyridine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-(phenylthio)acetamide](/img/structure/B5650318.png)

![2-[(4-fluorobenzyl)thio]-N-(4-fluorophenyl)acetamide](/img/structure/B5650322.png)

![2,6-dimethoxy-3-({4-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidin-1-yl}carbonyl)pyridine](/img/structure/B5650327.png)

![7-[6-(morpholin-4-ylcarbonyl)pyrazin-2-yl]-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5650338.png)

![N-[(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)methyl]-2-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B5650356.png)

![2,3-dimethyl-6-{[2-(5-methyl-3-isoxazolyl)-1-pyrrolidinyl]carbonyl}quinoxaline](/img/structure/B5650388.png)

![N-[(4-chloro-1-methyl-1H-indazol-3-yl)methyl]-2-(dimethylamino)-2-(3-fluorophenyl)acetamide](/img/structure/B5650390.png)

![(3-amino-5-ethyl-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(2-thienyl)methanone](/img/structure/B5650408.png)

![N-[4-(4-morpholinyl)phenyl]-1,2-benzisothiazol-3-amine 1,1-dioxide](/img/structure/B5650415.png)